molecular formula C9H11BrN2 B1520239 4-Bromo-6-cyclopentylpyrimidine CAS No. 1086382-17-3

4-Bromo-6-cyclopentylpyrimidine

Cat. No. B1520239
CAS RN: 1086382-17-3
M. Wt: 227.1 g/mol
InChI Key: RETYUZZLTZTKID-UHFFFAOYSA-N
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Description

4-Bromo-6-cyclopentylpyrimidine is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.1 . It is a solid substance that should be stored at 4°C in a sealed container, away from moisture .


Molecular Structure Analysis

The InChI code for 4-Bromo-6-cyclopentylpyrimidine is 1S/C9H11BrN2/c10-9-5-8 (11-6-12-9)7-3-1-2-4-7/h5-7H,1-4H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Bromo-6-cyclopentylpyrimidine is a solid substance with a molecular weight of 227.1 . It should be stored at 4°C in a sealed container, away from moisture .

Scientific Research Applications

  • Antiviral Activity

    2,4-Diamino-6-hydroxypyrimidines, substituted in position 5 by various groups including cyclopropyl, were prepared and evaluated for their antiviral activity. The 5-substituted 2,4-diaminopyrimidine derivatives showed significant inhibitory activity against retrovirus replication in cell culture, demonstrating their potential in antiviral research (Hocková et al., 2003).

  • DNA Repair and Photoproducts

    Studies on pyrimidine (6-4) pyrimidone photoproducts, a type of DNA damage caused by UV light, have highlighted the role of specific enzymes in repairing this damage. This is crucial in understanding cellular responses to UV radiation and has implications for skin cancer research and treatment (Kim et al., 1994).

  • Cancer Research

    Research involving halogenated pyrimidine analogs, such as bromodeoxyuridine (BrdUrd) and iododeoxyuridine (IdUrd), has been crucial in understanding cellular radiation effects. These compounds, when incorporated into DNA, can enhance radiation-induced DNA damage, offering insights into potential clinical radiosensitizers for cancer treatment (Kinsella et al., 1987).

  • Molecular Biology and Genetics

    Pyrimidine analogs have been instrumental in studying mutagenic effects on organisms like T4 phages. Such studies enhance our understanding of mutagenesis and genetic alterations, which is vital for genetic engineering and understanding the mechanisms of genetic diseases (Freese, 1959).

  • Agriculture and Horticulture

    Plant growth retardants with pyrimidine structures have been used in physiological research. They serve as inhibitors of specific cytochrome P-450 dependent monooxygenases, offering insights into the regulation of terpenoid metabolism, which is related to phytohormones and sterols. This has applications in agricultural practices and crop yield improvement (Grossmann, 1990).

  • Radiosensitizing Activity in Cancer Treatment

    The study of halogen-substituted pyrimidines like 5-bromouracil and its reaction with electrons in radiotherapy provides a deeper understanding of the mechanisms of radiosensitizing activity, which is crucial for enhancing the effectiveness of cancer treatments (Kumar & Sevilla, 2017).

Safety and Hazards

The safety information for 4-Bromo-6-cyclopentylpyrimidine indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, P501 .

properties

IUPAC Name

4-bromo-6-cyclopentylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-9-5-8(11-6-12-9)7-3-1-2-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETYUZZLTZTKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297853
Record name Pyrimidine, 4-bromo-6-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-cyclopentylpyrimidine

CAS RN

1086382-17-3
Record name Pyrimidine, 4-bromo-6-cyclopentyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086382-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-bromo-6-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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